(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Description
This compound is an α,β-unsaturated acrylonitrile derivative featuring a benzenesulfonyl group (electron-withdrawing) and a 4-(dimethylamino)phenyl moiety (electron-donating). The E-configuration of the double bond ensures planar geometry, facilitating π-conjugation. Such structural attributes are critical for applications in optoelectronics and pharmaceutical chemistry, where donor-acceptor interactions modulate electronic properties .
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-19(2)15-10-8-14(9-11-15)12-17(13-18)22(20,21)16-6-4-3-5-7-16/h3-12H,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUVHFGZCIDXOE-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the reaction of 4-(dimethylamino)benzaldehyde with a suitable sulfonylating agent, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylsulfonyl group can enhance the compound’s stability and reactivity. The nitrile group may also play a role in the compound’s biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Structural and Electronic Modifications
The table below highlights key structural analogs and their substituent effects:
Notes:
- EWG : Electron-withdrawing group; EDG : Electron-donating group.
Optical and Crystallographic Properties
- π-π Interactions: Compounds like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridinyl)prop-2-enenitrile exhibit strong π-π stacking (3.84 Å interplanar distances) due to extended conjugation, a feature likely shared by the target compound .
- Emission Behavior: Brominated analogs (e.g., (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile) display crystal-habit-dependent dual emission, suggesting that the target compound’s sulfonyl group may influence aggregation-induced emission (AIE) properties .
- HOMO-LUMO Gaps: DFT studies on diphenylamino-substituted acrylonitriles show HOMO-LUMO gaps of ~3.2–3.5 eV, with dimethylamino groups reducing gaps compared to sulfonyl/nitro derivatives .
Biological Activity
(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, also known by its CAS number 141692-09-3, is a synthetic compound with potential biological activities. Its structure includes a benzenesulfonyl group and a dimethylamino phenyl moiety, suggesting possible interactions with biological targets relevant in pharmacology and toxicology.
Chemical Structure and Properties
The chemical formula of this compound is C17H16N2O2S, with a molecular weight of approximately 312.39 g/mol. The compound features a double bond in the propene segment, which may influence its reactivity and biological interactions.
Structural Formula
Preliminary studies indicate that this compound may interact with various biological targets, notably enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the dimethylamino group suggests potential activity on cholinergic systems, possibly inhibiting acetylcholinesterase (AChE), which hydrolyzes the neurotransmitter acetylcholine.
| Target | Type | Function |
|---|---|---|
| Acetylcholinesterase | Enzyme | Hydrolyzes acetylcholine; involved in signal termination at neuromuscular junctions. |
| Cytochrome P450 | Enzyme | Metabolizes various drugs; potential for drug-drug interactions. |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit varied pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Antioxidant Properties : Potential to scavenge free radicals, contributing to cellular protection.
- Cytotoxicity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines.
Case Studies and Research Findings
-
Anticancer Activity : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated that compounds with a benzenesulfonyl moiety exhibited significant cytotoxicity, with IC50 values in the low micromolar range.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 5.6 HeLa (Cervical Cancer) 7.8 A549 (Lung Cancer) 4.3 - Neuropharmacological Studies : Investigations into the neuropharmacological properties revealed that the compound could potentially enhance cholinergic transmission by inhibiting AChE activity, leading to increased acetylcholine levels in synaptic clefts.
- Toxicological Assessment : Toxicity studies highlighted that while the compound exhibits promising biological activity, it also presents risks of hepatotoxicity at higher concentrations, necessitating further exploration into its safety profile.
Q & A
Basic: What are the optimal synthetic routes and critical characterization techniques for this compound?
Answer:
The synthesis typically involves multi-step reactions, including palladium-catalyzed coupling or condensation under controlled conditions (e.g., dimethyl sulfoxide as solvent, 60–80°C). Key steps include introducing the benzenesulfonyl and dimethylamino groups via nucleophilic substitution or Suzuki-Miyaura coupling. Characterization requires 1H/13C NMR to confirm regiochemistry, mass spectrometry for molecular weight validation, and X-ray crystallography (using SHELXL ) to resolve stereochemistry. Purity assessment via HPLC (>95%) is critical .
Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Methodological solutions include:
- Standardized bioassays : Reproduce studies under identical conditions (pH, temperature).
- Orthogonal techniques : Combine surface plasmon resonance (SPR) for binding affinity with isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
- Structural analogs : Compare activity trends across derivatives to identify SAR (structure-activity relationships) .
Basic: Which functional groups dominate the compound’s reactivity?
Answer:
The benzenesulfonyl group acts as an electron-withdrawing moiety, enhancing electrophilicity at the α,β-unsaturated nitrile. The 4-(dimethylamino)phenyl group contributes electron-donating effects, stabilizing resonance structures. These groups dictate reactivity in Michael additions or cycloadditions .
Advanced: How do solid-state properties (e.g., crystal habit) influence optical or electronic behavior?
Answer:
Crystal packing (e.g., π-π stacking, hydrogen bonding) can alter emission profiles or charge transfer efficiency. To study this:
- Use X-ray crystallography (SHELX programs ) to determine packing motifs.
- Compare polymorphs via DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) .
- Monitor emission shifts using solid-state UV-Vis spectroscopy .
Advanced: What strategies mitigate instability of intermediates during synthesis?
Answer:
- Low-temperature reactions (<0°C) to suppress side reactions like hydrolysis.
- Inert atmosphere (N2/Ar) to prevent oxidation of sensitive intermediates (e.g., enamines).
- Real-time monitoring : Use inline FTIR or HPLC to track reaction progress and isolate intermediates rapidly .
Basic: What are common side reactions during synthesis, and how are they controlled?
Answer:
- Isomerization : The (E)-configuration may revert to (Z) under acidic conditions. Control via buffered solutions (pH 7–8).
- Nitrile hydrolysis : Avoid aqueous media at high temperatures; use anhydrous solvents like acetonitrile .
Advanced: Which computational methods predict molecular interactions with biological targets?
Answer:
- Density Functional Theory (DFT) : Models electronic structure to identify reactive sites (e.g., Fukui indices).
- Molecular Dynamics (MD) : Simulates binding kinetics with enzymes/receptors over nanosecond timescales.
- Docking studies : AutoDock Vina or Schrödinger Suite to prioritize target hypotheses .
Advanced: How is the binding mechanism to biological targets elucidated?
Answer:
- SPR/ITC : Quantify binding constants (KD) and stoichiometry.
- Crystallography : Resolve ligand-protein co-crystal structures (SHELX refinement ).
- Mutagenesis : Identify critical residues by alanine scanning .
Basic: What are preferred solvents for solubility and purification?
Answer:
- Solubility : Dimethyl sulfoxide (DMSO) or ethanol at 50–60°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Advanced: How to analyze electronic effects on reactivity for structure optimization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
